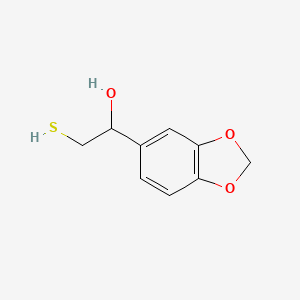

1-(2H-1,3-benzodioxol-5-yl)-2-sulfanylethan-1-ol

Description

1-(2H-1,3-Benzodioxol-5-yl)-2-sulfanylethan-1-ol (CAS 1018135-37-9) is an organic compound featuring a benzodioxole core substituted with a hydroxythiol (-SH) group at the ethanolic carbon. The benzodioxole moiety, a fused bicyclic structure with two oxygen atoms, confers aromatic stability and electron-rich properties, while the sulfanyl (thiol) group enhances reactivity due to its nucleophilic and redox-active nature. This compound was previously available at 98% purity but is now discontinued, limiting its current experimental or industrial applications .

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-sulfanylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c10-7(4-13)6-1-2-8-9(3-6)12-5-11-8/h1-3,7,10,13H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQBWTJLLQSWGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(CS)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-2-sulfanylethan-1-ol typically involves the introduction of a thiol group to a benzodioxole derivative. One common method is the reaction of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol with a thiolating agent under controlled conditions. The reaction may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the thiolation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-2-sulfanylethan-1-ol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding alcohol or thiol derivatives.

Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Alcohols, thiol derivatives.

Substitution: Halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with similar structures to 1-(2H-1,3-benzodioxol-5-yl)-2-sulfanylethan-1-ol have shown potential anticancer properties. For instance, derivatives containing the benzodioxole framework have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This suggests that the compound may act as a lead structure for developing new anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Studies have shown that sulfanyl-containing compounds can exhibit significant antibacterial and antifungal activities. The presence of the benzodioxole group may enhance these effects by increasing the compound's ability to penetrate microbial membranes .

Pharmacological Applications

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties. Compounds with similar scaffolds have been reported to protect neuronal cells from oxidative stress and neurodegeneration, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has been documented. The benzodioxole moiety is known to modulate inflammatory pathways, which may be beneficial in developing treatments for chronic inflammatory conditions .

Material Science Applications

Polymer Chemistry

In material science, derivatives of this compound can serve as intermediates for synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices can improve their functionality and durability .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-2-sulfanylethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. The benzodioxole ring may also interact with hydrophobic pockets in proteins, influencing their function .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural homology with other benzodioxolyl derivatives but differs in substituents, which critically influence physicochemical and biological properties. Key analogs include:

Key Observations :

- Thiol vs. Amino/Keto Groups: The sulfanyl group in the target compound increases susceptibility to oxidation compared to the more stable ethylamino or β-keto groups in Eutylone and N-ethylpentylone. This may explain its discontinued status due to instability .

- Pharmacological Activity : Unlike the psychoactive β-keto derivatives (Eutylone, N-ethylpentylone), the sulfanyl analog lacks documented central nervous system activity, likely due to poor blood-brain barrier penetration or rapid metabolic degradation .

Pharmacological and Toxicological Profiles

- Eutylone and N-Ethylpentylone: These β-keto analogs act as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs), with EC₅₀ values in the µM range for monoamine transporters .

- This compound: No in vivo toxicity or pharmacological data are available, likely due to its early discontinuation and instability .

Stability and Regulatory Status

- Stability : The thiol group’s redox sensitivity likely contributes to the compound’s instability, necessitating storage under inert atmospheres. In contrast, β-keto analogs exhibit greater shelf-life stability .

Biological Activity

1-(2H-1,3-benzodioxol-5-yl)-2-sulfanylethan-1-ol, also known by its CAS number 58898-05-8, is a compound that has garnered attention in pharmacological and biological research due to its potential therapeutic properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that elucidate its mechanisms of action and applications in various fields.

- Molecular Formula : C10H12O3S

- Molecular Weight : 198.24 g/mol

- CAS Number : 58898-05-8

- SMILES Notation : CC(C1=C2C=CC(=C1OCO2)O)S

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. Preliminary studies suggest that the compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Antioxidant Activity

Research indicates that the compound possesses significant antioxidant activity. A study conducted by researchers demonstrated that it effectively scavenges free radicals, thereby reducing oxidative damage in cellular models. This is particularly relevant for conditions such as neurodegenerative diseases where oxidative stress plays a crucial role.

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy

A case study evaluated the antimicrobial properties of this compound against common pathogens. Results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents. -

Cytotoxic Effects on Cancer Cells

Another study focused on the cytotoxic effects of the compound on various cancer cell lines. The findings revealed that it selectively induced apoptosis in cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapy. -

Neuroprotective Properties

In vitro studies have shown that this compound can protect neuronal cells from glutamate-induced toxicity. This neuroprotective effect suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.